

Application Note: Comprehensive Characterization of 2-Chloro-4-fluoronicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-4-fluoronicotinic acid

Cat. No.: B1395116

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Introduction

2-Chloro-4-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the versatile reactivity of the carboxylic acid group. Ensuring the identity, purity, and stability of this key intermediate is paramount for the successful synthesis of downstream products and for meeting stringent quality control standards in drug development.

This guide provides a comprehensive overview of orthogonal analytical techniques for the robust characterization of **2-Chloro-4-fluoronicotinic acid**. As a Senior Application Scientist, my objective is not merely to list protocols, but to explain the scientific rationale behind method selection and experimental design. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section is designed to provide researchers and drug development professionals with both the theoretical grounding and practical steps necessary for implementation.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in developing any analytical method.

Property	Value	Source
CAS Number	929022-76-4	[1][2]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[3]
Molecular Weight	175.55 g/mol	
Physical Form	Solid	
IUPAC Name	2-chloro-4-fluoropyridine-3-carboxylic acid	

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Experience: For polar aromatic compounds like **2-Chloro-4-fluoronicotinic acid**, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4][5] The core challenge with analyzing acidic compounds is managing their ionization state. The carboxylic acid group (pKa ≈ 2-4) will be ionized at neutral pH, leading to poor retention on a non-polar stationary phase (like C18) and resulting in broad, tailing peaks. To counteract this, the mobile phase must be acidified. By adding an acid like formic acid or phosphoric acid to the mobile phase, we suppress the ionization of the analyte's carboxyl group, rendering it more non-polar. This enhances its interaction with the C18 stationary phase, leading to better retention, improved peak symmetry, and reliable quantification.

Protocol: RP-HPLC with UV Detection

This protocol is designed for determining the purity of **2-Chloro-4-fluoronicotinic acid** and quantifying related impurities.

A. Instrumentation & Materials

- HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

- C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
- Standard: **2-Chloro-4-fluoronicotinic acid**, reference standard grade.

B. Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

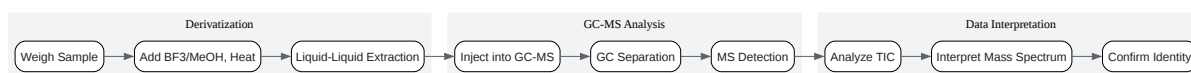
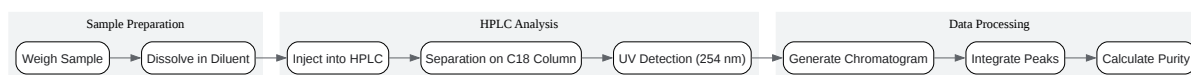
C. Sample Preparation

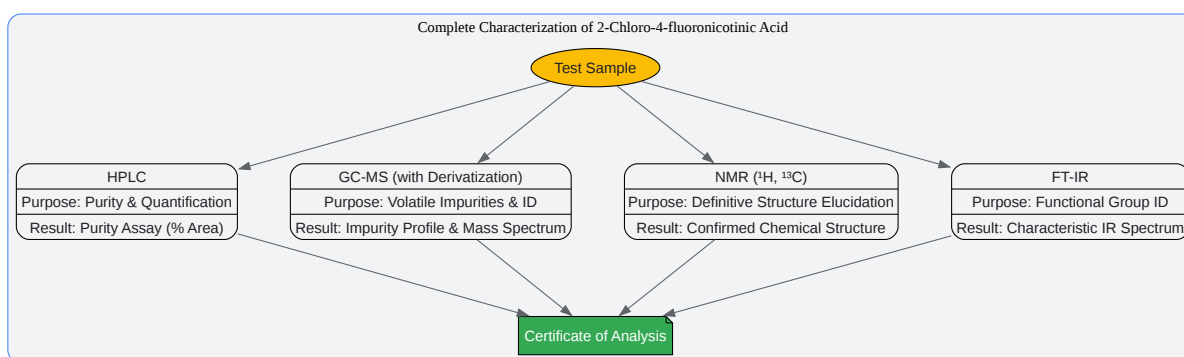
- Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

D. Analysis & Data Interpretation

- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.

- Inject the standard solution to determine the retention time (RT) and peak area.
- Inject the sample solution.
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.





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